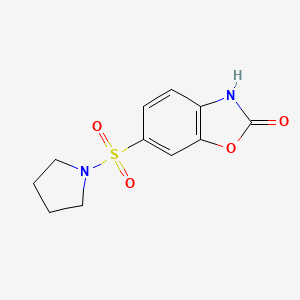

![molecular formula C14H18N2O4 B5194825 diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)

diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate

Übersicht

Beschreibung

Diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate, also known as Meldrum's acid, is a versatile organic compound widely used in organic synthesis and medicinal chemistry. It was first synthesized in 1908 by US chemist John Meldrum. Meldrum's acid is a white crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol. It is soluble in polar solvents such as ethanol, methanol, and water.

Wirkmechanismus

The mechanism of action of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid is based on its ability to form stable intermediates with other reagents. For example, diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can form a stable intermediate with an aldehyde or ketone, which can then undergo nucleophilic addition or Michael addition to form a new carbon-carbon bond. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can also act as a carbonyl enophile in the Diels-Alder reaction, forming a cycloadduct with a diene.

Biochemical and Physiological Effects

diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has been shown to have neuroprotective effects in vitro and in vivo. It can reduce oxidative stress and inflammation in neuronal cells, and protect against ischemic brain injury in animal models. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid in lab experiments include its high reactivity, versatility, and availability. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid can be easily synthesized in large quantities and used in various reactions without the need for complex purification procedures. The limitations of using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid include its sensitivity to moisture and air, which can lead to decomposition and loss of reactivity. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid also has a relatively short shelf life and should be stored in a dry and cool place.

Zukünftige Richtungen

There are several future directions for the research and application of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid. One direction is to develop new synthetic methods using diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid as a key reagent for the synthesis of complex organic molecules. Another direction is to explore the biological and medical applications of diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid, such as its potential as a drug candidate for the treatment of neurodegenerative diseases. Furthermore, the development of new catalysts based on diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid could lead to the discovery of novel reactions and applications in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has been extensively used as a building block in organic synthesis due to its unique chemical properties. It can act as a nucleophile, a Michael acceptor, and a carbonyl enophile, making it a versatile reagent for the synthesis of various organic compounds such as heterocycles, amino acids, and natural products. diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate's acid has also been used as a catalyst in various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.

Eigenschaften

IUPAC Name |

diethyl 2-[[(3-methylpyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-10(3)7-6-8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNGQOQDYCQJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

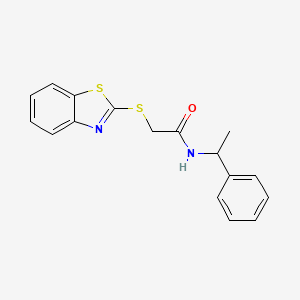

![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)

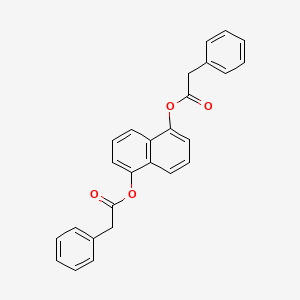

![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)

![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)

![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)

![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)

![5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)

![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)

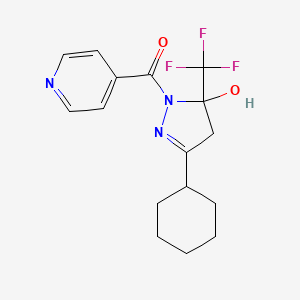

![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)